An In-depth Technical Guide to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a halogenated and methylated quinoline derivative. While this specific molecule is not extensively cataloged in commercial databases, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, predicts its physicochemical properties, and explores its potential as a biologically active agent for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The foundational step in understanding any chemical entity is the precise definition of its structure. Based on IUPAC nomenclature, the structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is presented below.
Molecular Structure
The molecule consists of a quinoline bicyclic system with a carboxylic acid group at the 4-position. The benzene ring of the quinoline core is substituted with a bromine atom at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 7-position.
Caption: 2D Chemical Structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.
SMILES String: CC1=C(C2=C(C=C1F)N=CC(=C2)C(=O)O)Br
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid based on its structure and data from similar compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₆BrFNO₂ | Based on atom count from the chemical structure. |
| Molecular Weight | 298.07 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | >250 °C | Quinoline-4-carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some aqueous solubility, especially at higher pH, but the aromatic core is hydrophobic. The use of co-solvents or conversion to a salt can improve solubility.[2] |
| pKa | 4.0 - 5.0 | The carboxylic acid group is acidic. The electron-withdrawing effects of the halogen substituents may slightly lower the pKa compared to the parent quinoline-4-carboxylic acid. |
Proposed Synthesis Pathway
The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established named reactions. For the target molecule, a multi-step synthesis starting from a commercially available aniline derivative is proposed. The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core, which can then be further functionalized.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be derived from a substituted aniline and diethyl(ethoxymethylene)malonate.
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 8-bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)
This step involves the condensation of 2-bromo-4-fluoro-3-methylaniline with diethyl(ethoxymethylene)malonate followed by thermal cyclization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-fluoro-3-methylaniline (1 equivalent) and diethyl(ethoxymethylene)malonate (1.1 equivalents).
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Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC to observe the formation of the intermediate vinylogous amide.
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Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture and heat to 240-250 °C. The cyclization reaction will occur with the elimination of ethanol. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Hydrolysis to 8-Bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
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Reaction Setup: Dissolve the product from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
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Hydrolysis: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
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Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of solution.
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Purification: Filter the solid, wash with cold water, and dry to yield the 3-carboxylic acid intermediate.
Step 3: Decarboxylation to 8-Bromo-6-fluoro-7-methylquinolin-4-ol
The 3-carboxylic acid group is removed by heating.
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Reaction Setup: Place the dried product from Step 2 in a high-boiling point solvent like diphenyl ether.
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Decarboxylation: Heat the mixture to 250-260 °C. The evolution of carbon dioxide will be observed. The reaction is typically complete within 30-60 minutes.
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Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter, wash with hexane, and dry.
Step 4: Conversion to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid
While the above steps yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone), direct synthesis of the 4-carboxylic acid from the corresponding aniline can also be achieved via a Doebner-von Miller or similar reaction, though regioselectivity can be a challenge with highly substituted anilines. A more controlled approach would involve the protection of the 4-hydroxy group, followed by lithiation and carboxylation at the 4-position, and subsequent deprotection. However, a more direct, albeit potentially lower-yielding, method is the Pfitzinger reaction.[3]
Alternative Route: Pfitzinger Reaction
This reaction involves the condensation of isatin with a carbonyl compound. To obtain the desired substitution pattern, a substituted isatin would be required.
Potential Biological Activity and Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substituents on 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid suggest several potential areas of application.
Anticancer Activity
Many substituted quinolines are known to possess anticancer properties. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The presence of a halogen at the 8-position and a fluoro group can enhance the binding affinity to the ATP-binding pocket of kinases. The carboxylic acid at the 4-position can form important hydrogen bonds with the target protein.
Antibacterial Activity
Fluoroquinolones are a well-known class of antibiotics. While the target molecule is not a classic fluoroquinolone, the presence of a fluorine atom and the quinoline core suggests potential antibacterial activity. The mechanism would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. The bromine and methyl groups could modulate the spectrum of activity and pharmacokinetic properties.
Antiviral Activity
Some quinoline derivatives have shown promise as antiviral agents. For instance, certain quinoline-4-carboxylic acid analogues have been reported to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, thereby inhibiting viral replication.[4]
Conclusion
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid represents a novel chemical entity with significant potential for applications in drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, predicted its key physicochemical properties, and outlined its potential biological activities based on the extensive literature on related quinoline derivatives. The proposed synthetic routes, while requiring experimental optimization, are based on well-established and reliable chemical transformations. Further research into this and similar molecules is warranted to explore their full therapeutic potential.
References
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Tanaka, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(10), 13545-13553. Retrieved from [Link]
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Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
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U.S. National Library of Medicine. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Retrieved from [Link]
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Andriani, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. Retrieved from [Link]
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U.S. National Library of Medicine. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 405-409. Retrieved from [Link]
